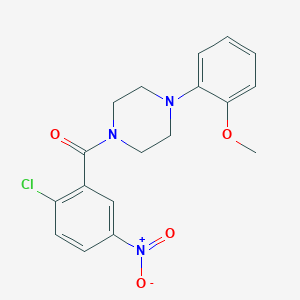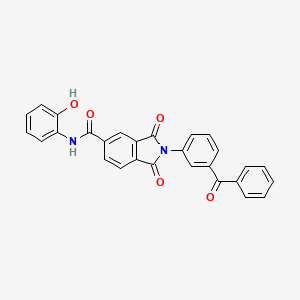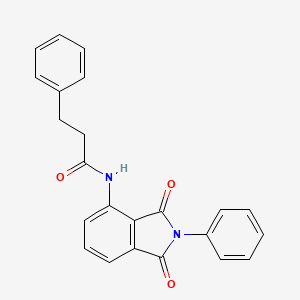
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-phenylpropanamide
Descripción general
Descripción
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-phenylpropanamide, also known as DPI, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of isoindolinone derivatives and has been synthesized using various methods. In
Mecanismo De Acción
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-phenylpropanamide inhibits the activity of protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the phosphorylation of the target substrates, leading to the inhibition of downstream signaling pathways. N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-phenylpropanamide has been shown to be a potent inhibitor of PKC and CaMKII, with IC50 values in the nanomolar range.
Biochemical and Physiological Effects:
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-phenylpropanamide has been shown to have various biochemical and physiological effects. Inhibition of PKC and CaMKII activity by N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-phenylpropanamide has been reported to induce apoptosis in cancer cells, reduce insulin resistance in diabetic animals, and improve cognitive function in animal models of neurodegenerative disorders. N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-phenylpropanamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-phenylpropanamide has several advantages in lab experiments, including its high potency and specificity towards PKC and CaMKII. However, N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-phenylpropanamide has been reported to have some limitations, including its potential cytotoxicity and non-specific effects on other protein kinases. Therefore, caution should be taken when interpreting the results obtained using N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-phenylpropanamide.
Direcciones Futuras
Future research on N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-phenylpropanamide could focus on its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, the development of more specific and less toxic inhibitors of PKC and CaMKII could also be explored. Furthermore, the elucidation of the crystal structure of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-phenylpropanamide bound to PKC and CaMKII could provide valuable insights into the mechanism of action of this compound.
Aplicaciones Científicas De Investigación
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-phenylpropanamide has been widely used in scientific research due to its ability to inhibit the activity of protein kinases, including protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII). These protein kinases play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-phenylpropanamide has been used to study the role of these protein kinases in different diseases, including cancer, diabetes, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(1,3-dioxo-2-phenylisoindol-4-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c26-20(15-14-16-8-3-1-4-9-16)24-19-13-7-12-18-21(19)23(28)25(22(18)27)17-10-5-2-6-11-17/h1-13H,14-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVNLCGPRWIGHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



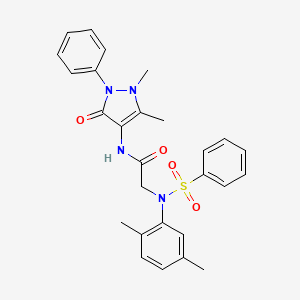
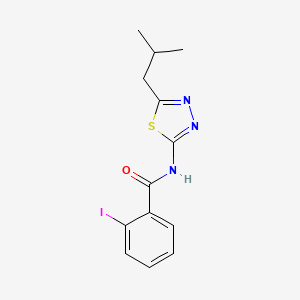
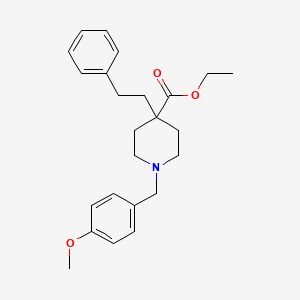
![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3438781.png)
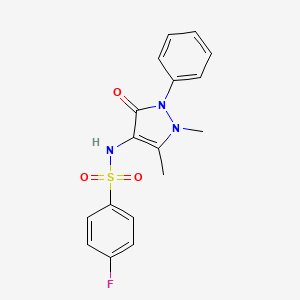
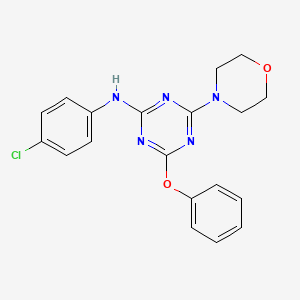
![2,4-dibromo-6-[({2-[(2-morpholin-4-yl-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}imino)methyl]phenol](/img/structure/B3438798.png)
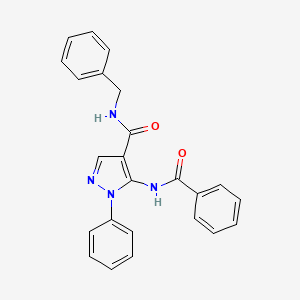
![N-[1-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B3438808.png)
![5-bromo-2-[(3,5-dimethoxybenzoyl)amino]benzoic acid](/img/structure/B3438815.png)
![3,4-dichloro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B3438824.png)
![4-methyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3438835.png)
